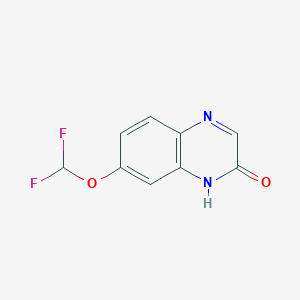
2(1H)-Quinoxalinone, 7-(difluoromethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Difluoromethoxy)quinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxalinone family These compounds are known for their diverse biological activities and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Difluoromethoxy)quinoxalin-2(1H)-one typically involves the functionalization of quinoxalin-2(1H)-one derivatives. One common method is the direct C–H functionalization, which can be achieved through various catalytic and non-catalytic processes. For instance, transition metal-free C-3 functionalization has been developed as a sustainable protocol, providing an environmentally benign synthetic route .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of visible light and electrochemical catalysis are some of the modern techniques employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 7-(Difluoromethoxy)quinoxalin-2(1H)-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under mild conditions using air as the oxidant.
Reduction: Reduction reactions can be performed using various reducing agents.
Substitution: Substitution reactions, such as arylation, alkylation, and acylation, are common for this compound.
Common Reagents and Conditions:
Oxidation: Air as the oxidant, visible light conditions.
Reduction: Common reducing agents like sodium borohydride.
Substitution: Catalysts such as palladium or copper, and reagents like aryl halides.
Major Products Formed:
Oxidation: Formation of quinoxalin-2(1H)-one derivatives.
Reduction: Formation of reduced quinoxalin-2(1H)-one derivatives.
Substitution: Formation of various substituted quinoxalin-2(1H)-one derivatives.
Scientific Research Applications
7-(Difluoromethoxy)quinoxalin-2(1H)-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-(Difluoromethoxy)quinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can undergo C–H functionalization, leading to the formation of various derivatives with enhanced biological activities . The presence of the difluoromethoxy group plays a crucial role in modulating its reactivity and interactions with biological targets.
Comparison with Similar Compounds
Quinoxalin-2(1H)-one: The parent compound without the difluoromethoxy group.
7-Methoxyquinoxalin-2(1H)-one: Similar structure but with a methoxy group instead of difluoromethoxy.
7-Chloroquinoxalin-2(1H)-one: Contains a chlorine atom at the 7th position.
Uniqueness: This modification can lead to improved biological activities and better performance in various applications compared to its analogs .
Properties
Molecular Formula |
C9H6F2N2O2 |
|---|---|
Molecular Weight |
212.15 g/mol |
IUPAC Name |
7-(difluoromethoxy)-1H-quinoxalin-2-one |
InChI |
InChI=1S/C9H6F2N2O2/c10-9(11)15-5-1-2-6-7(3-5)13-8(14)4-12-6/h1-4,9H,(H,13,14) |
InChI Key |
IPZOJRVGSUFNTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)F)NC(=O)C=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[(2R)-2-[4-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoyl]oxy-3-hexadecanoyloxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B13110946.png)
![2-tert-Butyl-2H-naphtho[2,3-f]isoindole-5,10-dione](/img/structure/B13110950.png)
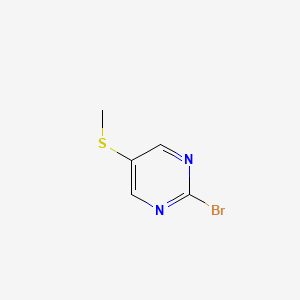
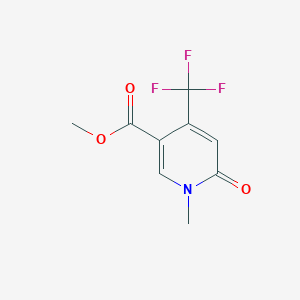
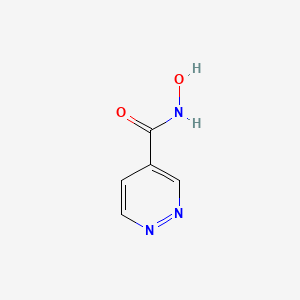
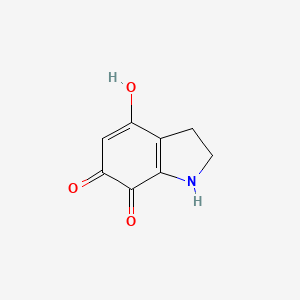
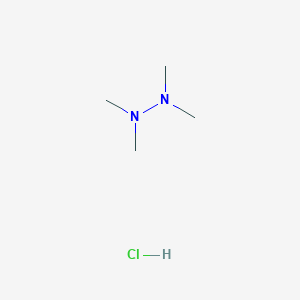


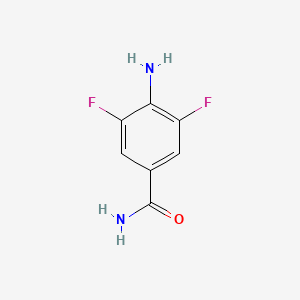
![Pyrimido[5,4-e][1,2,4]triazin-3(2H)-one](/img/structure/B13111018.png)
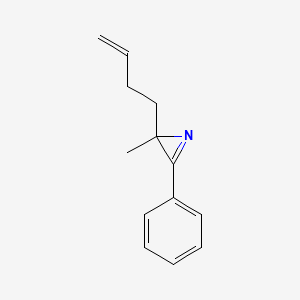
![tert-Butyl [1,2,4]triazolo[4,3-a]pyridin-7-ylcarbamate](/img/structure/B13111034.png)
![7-Hydrazinyl[1,2,4]triazolo[1,5-b][1,2,4]triazine](/img/structure/B13111044.png)
